

# The Prebiotic Influence of Lactitol Monohydrate on Gut Microbiota: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lactitol Monohydrate*

Cat. No.: *B1674233*

[Get Quote](#)

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

**Lactitol monohydrate**, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, which contribute to its efficacy in managing digestive health issues such as chronic constipation. This technical guide synthesizes findings from clinical, animal, and in vitro studies to provide a comprehensive overview of lactitol's effects on the composition and function of the gut microbiota.

## Mechanism of Action: A Prebiotic Effect

Lactitol is not hydrolyzed or absorbed in the small intestine, allowing it to reach the colon intact. [1][2] There, it is fermented by the resident microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, as well as gases.[1] This fermentation process has several physiological consequences: it acts as a prebiotic by stimulating the growth of beneficial bacteria, and the unabsorbed lactitol creates an osmotic effect, drawing water into the colon, which softens stools and increases bowel movement frequency.[1][3]

## Quantitative Impact on Gut Microbiota Composition

Multiple studies have demonstrated that lactitol supplementation significantly modulates the gut microbial landscape. The most consistent finding is the promotion of beneficial bacteria, particularly *Bifidobacterium* and *Lactobacillus* species, while inhibiting the growth of potentially pathogenic bacteria.

## Human Studies

Clinical trials in diverse patient populations have consistently shown a bifidogenic effect of lactitol.

| Study Population                               | Dosage & Duration         | Key Findings on Gut Microbiota                                                                                                                                                                                                                                                                     | Reference |
|------------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Constipated Patients (Diabetic & Non-Diabetic) | Oral lactitol for 2 weeks | <ul style="list-style-type: none"><li>- Increased abundance of <i>Bifidobacterium</i> (<math>p=0.08</math> via 16S rRNA sequencing; <math>p=0.01</math> via real-time PCR).- Significantly more abundant <i>Actinobacteria</i>, <i>Bifidobacteriales</i>, and <i>Bifidobacteriaceae</i>.</li></ul> |           |
| Healthy Adults                                 | 10 g/day for 7 days       | <ul style="list-style-type: none"><li>- Significant increase in <i>Bifidobacterium</i> (<math>p=0.017</math>).- No significant changes in total anaerobes, aerobes, <i>Enterobacteriaceae</i>, or <i>lactobacilli</i>.</li></ul>                                                                   |           |
| Patients with Chronic Viral Hepatitis          | Not specified             | <ul style="list-style-type: none"><li>- Significantly boosted populations of <i>bifidobacteria</i> and <i>lactobacilli</i>.- Reduced presence of <i>Clostridium perfringens</i>.</li></ul>                                                                                                         |           |
| Liver Cirrhosis Patients                       | 4 weeks                   | <ul style="list-style-type: none"><li>- Increased abundance of health-promoting lactic acid bacteria, including <i>Bifidobacterium longum</i>, <i>B. pseudocatenulatum</i>,</li></ul>                                                                                                              |           |

and *Lactobacillus salivarius*.- Significant decrease of the pathogen *Klebsiella pneumoniae*.

## Animal and In Vitro Studies

Preclinical studies corroborate the findings from human trials, providing further mechanistic insights.

| Study Model                                        | Key Findings on Gut Microbiota                                                                                                                                                                                                                     | Reference |
|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Loperamide-Induced Constipated Sprague Dawley Rats | - Increased relative abundance of <i>Bifidobacterium</i> , <i>Lactobacillus</i> , and <i>Romboutsia</i> .- Decreased relative abundance of <i>Prevotella</i> , <i>Aerococcus</i> , <i>Muribaculum</i> , <i>Blautia</i> , and <i>Ruminococcus</i> . |           |
| In Vitro Fermentation (Swine Cecal Microflora)     | - Lactitol supplementation stimulated SCFA production to a greater extent in low-fiber diets.                                                                                                                                                      |           |
| In Vitro Pure Culture Screening                    | - Lactitol specifically promoted the growth of <i>Lactobacillus</i> species.                                                                                                                                                                       |           |
| In Vitro Three-Stage Continuous Culture System     | - Fermentation of lactitol had a deleterious effect on both <i>bifidobacterial</i> and <i>bacteroides</i> populations in this specific model.                                                                                                      |           |

# Impact on Microbial Metabolites: Short-Chain Fatty Acids

The fermentation of lactitol by gut bacteria leads to the production of SCFAs, which play a crucial role in gut health.

| Study Population/Model                         | Dosage & Duration   | Key Findings on SCFAs                                                                                                                                                                                              | Reference |
|------------------------------------------------|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Adults                                 | 10 g/day for 7 days | <ul style="list-style-type: none"><li>- Significant increases in concentrations of propionic and butyric acids (<math>p=0.001</math>).</li><li>- Significant decrease in fecal pH (<math>p=0.02</math>).</li></ul> |           |
| Liver Cirrhosis Patients                       | 4 weeks             | <ul style="list-style-type: none"><li>- Decreased concentrations of intestinal SCFAs, except for 2-methylbutyric acid and acetate which showed no significant changes.</li></ul>                                   |           |
| In Vitro Fermentation (Swine Cecal Microflora) | 3 mmol/L            | <ul style="list-style-type: none"><li>- Higher SCFA energy yields.</li><li>- Lowered the acetic to propionic acid ratio.</li></ul>                                                                                 |           |
| In Vitro Colonic Fermentation                  | Not specified       | <ul style="list-style-type: none"><li>- Fermentation of lactitol produced mainly acetate.</li></ul>                                                                                                                |           |

## Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the prebiotic effects of **lactitol monohydrate**.

## Clinical Trial in Constipated Patients

- Objective: To explore the changes in microbial composition after lactitol treatment in constipated patients.
- Subjects: 29 adult outpatients (20 diabetic, 9 non-diabetic) diagnosed with chronic constipation.
- Intervention: Oral lactitol for two weeks.
- Data Collection: Fecal samples were collected before and after the two-week treatment period.
- Analytical Methods:
  - 16S rRNA gene sequencing: To analyze the composition of the fecal flora.
  - Real-time PCR: To quantify the DNA copy numbers of *Bifidobacterium*.

## Randomized Study in Healthy Adults

- Objective: To determine if low doses of lactitol had beneficial effects without adverse gastrointestinal symptoms.
- Subjects: 75 non-adapted healthy adults.
- Intervention: Daily consumption of 25g of milk chocolate containing 10g of sweetener as sucrose:lactitol in ratios of 10:0, 5:5, or 0:10 for 7 days.
- Data Collection: Fecal samples were collected before and after the intervention.
- Analytical Methods:
  - Microbiological analysis: Enumeration of total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli.
  - SCFA analysis: Measurement of fecal short-chain fatty acids.
  - pH measurement: Determination of fecal pH.

## Study in a Rat Model of Constipation

- Objective: To examine the impact of lactitol on loperamide-induced constipation in rats.
- Subjects: Sprague Dawley rats.
- Intervention: Loperamide was used to induce constipation, followed by treatment with lactitol.
- Data Collection: Cecal contents were collected for microbiota analysis.
- Analytical Methods:
  - Gut microbiota analysis: To determine the relative abundance of different bacterial genera.

## Visualizing the Impact of Lactitol

The following diagrams illustrate the experimental workflow for assessing the prebiotic effects of lactitol and the resulting impact on the gut microbial ecosystem.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Lactitol? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Prebiotic Influence of Lactitol Monohydrate on Gut Microbiota: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674233#prebiotic-effects-of-lactitol-monohydrate-on-gut-microbiota-composition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)